(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
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Overview
Description
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is a chemical compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine typically involves the reaction of a suitable piperazine derivative with a benzodioxin precursor. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic carbon on the benzodioxin ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine nitrogen, facilitating the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The piperazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.
Scientific Research Applications
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine
- (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Uniqueness
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-6-5-15-11)7-9(1)10-8-13-3-4-14-10/h1-2,7,10,13-14H,3-6,8H2/t10-/m1/s1 |
InChI Key |
NEEQQZVUUVBFBR-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
C1CNC(CN1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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